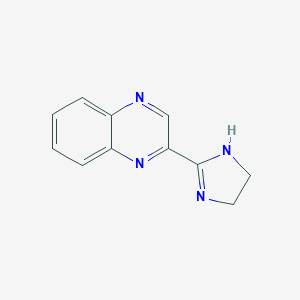

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Vue d'ensemble

Description

“2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

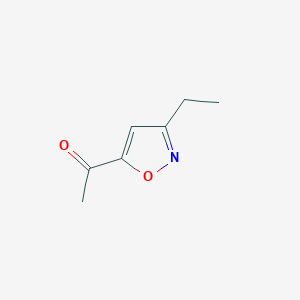

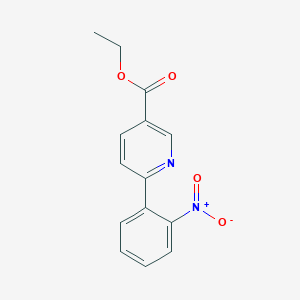

The synthesis of imidazole-containing compounds often involves the reaction of the corresponding ethyl ester with ethylenediamine . For instance, Desai et al. synthesized a compound with a structure similar to “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and evaluated its antimicrobial potential .Molecular Structure Analysis

The molecular formula of “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” is C12H11N3 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The structure also includes a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .Physical And Chemical Properties Analysis

The compound “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” has a molecular weight of 197.24 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Organic Synthesis

Imidazole derivatives, such as 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, are commonly employed in organic synthesis . They serve as valuable substrates for the synthesis of diverse compounds .

Biochemistry

In the field of biochemistry, imidazole compounds play a crucial role. They form the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Antimicrobial Potential

Some imidazole derivatives have shown antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Antitumor Agent

Certain imidazole compounds have shown promising results as potential antitumor agents. For example, one study found that a certain complex showed selectivity towards the HeLa cell line without a toxic effect against fibroblasts .

Functional Materials

Imidazoles are utilized in a diverse range of applications, including the development of functional materials . Their versatility and utility in various areas make them highly topical and necessary for the synthesis of imidazoles .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets and induce changes that lead to their various biological activities .

Biochemical Pathways

It’s known that imidazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

One study showed that a compound induced g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Orientations Futures

The future directions for “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be promising candidates for the development of new drugs.

Propriétés

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSFHXQKUSFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

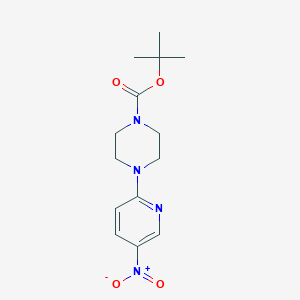

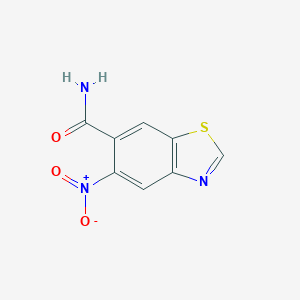

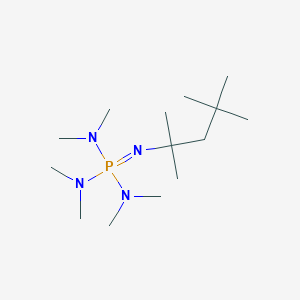

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)

![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)

![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)